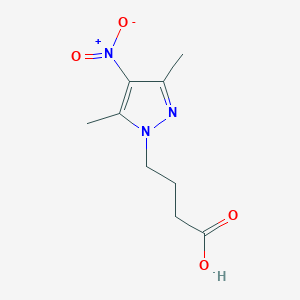
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid
Übersicht
Beschreibung
The compound “4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid” is a pyrazole derivative . Pyrazole is a class of organic compounds with a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The molecular formula of this compound is C12H12N2O2 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, often involves the reaction of hydrazine with diketones or ketoesters . The structures of the synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectroscopy can provide information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 420.8±45.0 °C, a predicted density of 1.262±0.06 g/cm3, and a predicted acidity coefficient (pKa) of 4.11±0.10 .Wissenschaftliche Forschungsanwendungen
Optical Gating and Synthetic Ion Channels
4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related compound, has been utilized to demonstrate optical gating of nanofluidic devices based on synthetic ion channels. This process, involving the removal of photolabile hydrophobic molecules by irradiation to generate hydrophilic groups, has potential applications in light‐induced controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis of Pyrazole Derivatives
Research on substituted 3-hydroxypyrazoles, prepared based on ethyl esters and hydrazine hydrate, led to the synthesis of 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles, showcasing the versatility of pyrazole derivatives in chemical synthesis (Rodinovskaya et al., 2003).
Antimicrobial and Antiinflammatory Properties
A study on heterocycles derived from 4‐/5‐/6‐/7‐nitroindole-2-carbohydrazides highlighted moderate to good antiproliferative activity, suggesting potential applications in antimicrobial and antiinflammatory treatments (Narayana et al., 2009).
Germination Inhibition
(5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid from Erigeron annuus flowers exhibited germination inhibitory effects, indicating potential use in agricultural applications to manage weed growth (Oh et al., 2002).
Polymeric Material Modification
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation with various amines, including pyrazole derivatives, enhancing their thermal stability and suggesting applications in medical fields due to their promising biological activities (Aly & El-Mohdy, 2015).
Zukünftige Richtungen
The future directions for the research and development of “4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid” and its derivatives could include further exploration of their pharmacological effects , as well as the development of new synthesis methods . Additionally, these compounds could be investigated for their potential use in the development of new classes of insensitive, highly energetic explosives .
Eigenschaften
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6-9(12(15)16)7(2)11(10-6)5-3-4-8(13)14/h3-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRDHPPYUAMLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



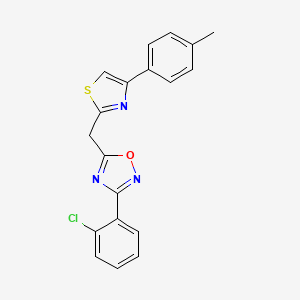
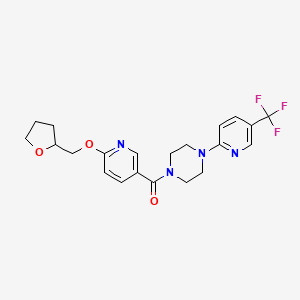
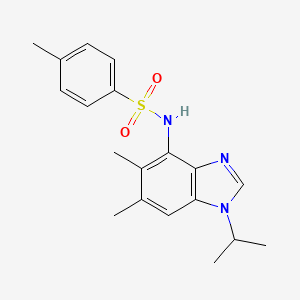
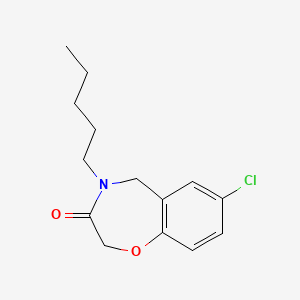

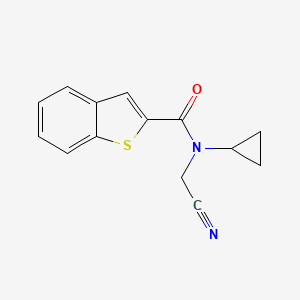
![N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2653185.png)
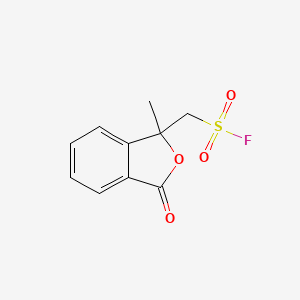
![6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2653189.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)

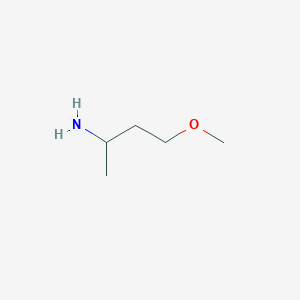
![7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one](/img/no-structure.png)
![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)